Cas no 1105671-16-6 ((R)-(+)-6,7-[(3-hydroxyl-3-methylbutane-1,2-dioxy)]-4-methoxyfuran[2,3-b]quinoline)
1105671-16-6 structure
Product Name:(R)-(+)-6,7-[(3-hydroxyl-3-methylbutane-1,2-dioxy)]-4-methoxyfuran[2,3-b]quinoline
CAS-nummer:1105671-16-6
MF:C17H17NO5
MW:315.320585012436
CID:2074773
PubChem ID:25157869
Update Time:2025-04-21
(R)-(+)-6,7-[(3-hydroxyl-3-methylbutane-1,2-dioxy)]-4-methoxyfuran[2,3-b]quinoline Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-(+)-6,7-[(3-hydroxyl-3-methylbutane-1,2-dioxy)]-4-methoxyfuran[2,3-b]quinoline
- quinosuaveoline B
- Dataset-S1.134
- ConMedNP.1890
- (+)-Quinosuaveoline B
- 2-[(6R)-17-methoxy-4,7,13-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,14,16-hexaen-6-yl]propan-2-ol
- 1105671-16-6
- CHEMBL574554
- 2-((6R)-17-methoxy-4,7,13-trioxa-11-azatetracyclo(8.7.0.03,8.012,16)heptadeca-1,3(8),9,11,14,16-hexaen-6-yl)propan-2-ol
-
- Inchi: 1S/C17H17NO5/c1-17(2,19)14-8-22-12-6-10-11(7-13(12)23-14)18-16-9(4-5-21-16)15(10)20-3/h4-7,14,19H,8H2,1-3H3
- InChI-sleutel: OXDIHTWLYDWMMZ-UHFFFAOYSA-N
- LACHT: COC1C2C(=CC3=C(C=2)OCC(C(O)(C)C)O3)N=C2C=1C=CO2
Berekende eigenschappen
- Exacte massa: 315.11067264Da
- Monoisotopische massa: 315.11067264Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 445
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.396
- Topologisch pooloppervlak: 74Ų
(R)-(+)-6,7-[(3-hydroxyl-3-methylbutane-1,2-dioxy)]-4-methoxyfuran[2,3-b]quinoline Gerelateerde literatuur
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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